N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including a cyclopropyl group, a pyrrole ring, and a thiophene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)amine under basic conditions to yield the desired carboxamide.
-
Preparation of Thiophene-2-carboxylic Acid Chloride
Reagents: Thiophene-2-carboxylic acid, thionyl chloride (SOCl₂)
Conditions: Reflux in an inert atmosphere (e.g., nitrogen or argon)
-
Formation of N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)amine
Reagents: Cyclopropylamine, 1-methyl-1H-pyrrole-2-carboxaldehyde
Conditions: Reductive amination using a reducing agent such as sodium triacetoxyborohydride
-
Coupling Reaction
Reagents: Thiophene-2-carboxylic acid chloride, N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)amine
Conditions: Basic conditions (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Corresponding amines
Substitution: Halogenated or nitrated pyrrole derivatives
Scientific Research Applications
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, offering a versatile platform for chemical modifications.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl and pyrrole groups can enhance binding affinity and selectivity, while the thiophene carboxamide moiety can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)thiophene-2-carboxamide
- N-cyclopropyl-N-((1-methyl-1H-indol-2-yl)methyl)thiophene-2-carboxamide
Uniqueness
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer improved stability, selectivity, or efficacy in its applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-15-8-2-4-12(15)10-16(11-6-7-11)14(17)13-5-3-9-18-13/h2-5,8-9,11H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCNLTAKXUZTDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.